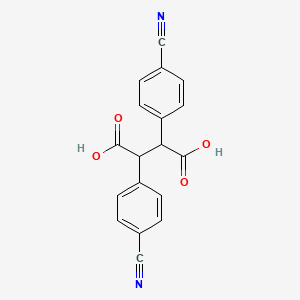
7-Methyl-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine is a heterocyclic compound that belongs to the benzotriazine family. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine typically involves the diazotisation and subsequent cyclisation of 2-aminobenzamides. This process is carried out using stable diazonium salts, which are prepared using a polymer-supported nitrite reagent and p-tosic acid . The transformation is compatible with a wide range of aryl functional groups and amide/sulfonamide-substituents, making it a versatile method for synthesizing various benzotriazine derivatives.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and consistent product quality. The use of continuous flow reactors also minimizes the risk of side reactions and improves the overall efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
Oxidation: Benzotriazin-4-yl radicals.
Reduction: Amine derivatives.
Substitution: Various substituted benzotriazine derivatives.
Aplicaciones Científicas De Investigación
7-Methyl-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Methyl-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with molecular targets such as enzymes and DNA. The compound can generate radicals that induce DNA breaks, leading to cytotoxic effects in cancer cells . Additionally, it can inhibit specific enzymes, disrupting cellular processes and leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
Benzotriazin-4-yl radicals: These compounds share similar electronic and magnetic properties with 7-Methyl-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine.
Benzothiatriazine-1,1(2H)-dioxides: These compounds are known for their diuretic properties and are structurally related to benzotriazines.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties.
Propiedades
Número CAS |
921933-28-0 |
|---|---|
Fórmula molecular |
C14H12N4O |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
7-methyl-1-oxido-N-phenyl-1,2,4-benzotriazin-1-ium-3-amine |
InChI |
InChI=1S/C14H12N4O/c1-10-7-8-12-13(9-10)18(19)17-14(16-12)15-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16,17) |
Clave InChI |
UVZXFVQGNOSOQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(N=[N+]2[O-])NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, [[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-, ethyl ester](/img/structure/B14193646.png)
![S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine](/img/structure/B14193650.png)
![9,10-Bis[(ethylsulfanyl)methyl]anthracene](/img/structure/B14193654.png)
![2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol](/img/structure/B14193656.png)
![3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14193662.png)
![2-[4-(4-Chlorobutoxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14193679.png)
![2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14193683.png)




![1-[2-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)hydrazinyl]-9H-carbazole](/img/structure/B14193727.png)

![1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14193737.png)
